7-Tricosene (CAS 52078-57-6) is a 23-carbon long-chain unsaturated hydrocarbon belonging to the tricosene class of insect semiochemicals. It exists as a mixture of E- and Z- isomers, with the (7Z)-isomer being the primary biologically active form.
Molecular FormulaC23H46
Molecular Weight322.6 g/mol
CAS No.52078-57-6
Cat. No.B1233067
⚠ Attention: For research use only. Not for human or veterinary use.
7-Tricosene (CAS 52078-57-6) for Scientific and Industrial Procurement
7-Tricosene (CAS 52078-57-6) is a 23-carbon long-chain unsaturated hydrocarbon belonging to the tricosene class of insect semiochemicals. It exists as a mixture of E- and Z- isomers, with the (7Z)-isomer being the primary biologically active form [1]. This compound functions as a contact pheromone in multiple insect orders, acting as an inhibitory male-male courtship signal in Drosophila melanogaster [2] while serving as a female sex attractant component in certain lepidopteran species [3]. Unlike the structurally related house fly attractant (Z)-9-tricosene (muscalure), 7-tricosene exhibits a distinct behavioral function profile and species specificity that makes it non-interchangeable for research and pest management applications.
Supports Drosophila courtship inhibition and aggression behavioral assays; (Z)-isomer required for Gr32a receptor-mediated responses.
Pheromone blend synergist for lepidopteran field trapping; reported to enhance trap catch when combined with species-specific ketones.
Suitable for structure-activity relationship studies comparing tricosene double-bond position and chain-length effects on insect behavior.
[1] FlyBase. (2025). Chemical Report: 7-tricosene. FB2025_03. View Source
[2] Lacaille, F., Hiroi, M., Twele, R., Inoshita, T., Umemoto, D., Maniere, G., Marion-Poll, F., Ozaki, M., Francke, W., Cobb, M., Everaerts, C., Tanimura, T., & Ferveur, J. F. (2007). An inhibitory sex pheromone tastes bitter for Drosophila males. PLoS ONE, 2(8), e661. View Source
[3] Gibb, A. R., Suckling, D. M., Morris, B. D., Dawson, T. E., Bunn, B., Comeskey, D., & Dymock, J. J. (2006). (Z)-7-Tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology. Journal of Chemical Ecology, 32(1), 221-237. View Source
Why Generic Substitution of 7-Tricosene with Other Tricosene Isomers Is Not Scientifically Valid
Tricosene isomers are not functionally equivalent due to strict structure-activity relationships governing pheromone recognition. The position of the double bond critically determines biological activity; (Z)-9-tricosene functions as a male-attracting sex pheromone in Musca domestica [1], whereas (Z)-7-tricosene acts as an inhibitory courtship signal in Drosophila [2] and a synergist in lepidopteran pheromone blends [3]. Even within the same insect order, a shift of just two carbon positions in the double bond can completely abolish behavioral response, as demonstrated in house fly olfactometer studies where 7-tricosene shows negligible activity compared to 9-tricosene [4]. Furthermore, chain-length analogs such as 7-pentacosene exhibit species-specific functional divergence; in Drosophila, 7-pentacosene cannot functionally replace 7-tricosene in courtship inhibition assays [5]. These differences preclude generic substitution and necessitate procurement of the precise isomer for reproducible experimental outcomes and effective field applications.
Target
(Z)-7-Tricosene: C7 double bond; reported courtship inhibition in Drosophila and synergism in lepidopteran blends.
Potential Substitute
(Z)-9-Tricosene (muscalure): C9 double bond; house fly attractant, no significant Drosophila courtship inhibition. Double-bond shift may abolish target activity.
Target
(Z)-7-Tricosene: C23 chain; reported antiaphrodisiac in standard Drosophila strains.
Potential Substitute
7-Pentacosene (C25): chain-length analog; strain-specific function in Tai-Y Drosophila, may not reproduce activity in standard strains.
Substitution with other tricosene isomers or chain-length analogs may lead to null or confounding behavioral results. Verify isomer identity and species-specific assay context.
[1] Carlson, D. A., Mayer, M. S., Silhacek, D. L., James, J. D., Beroza, M., & Bierl, B. A. (1971). Sex attractant pheromone of the house fly: isolation, identification and synthesis. Science, 174(4004), 76-78. View Source
[2] Lacaille, F., et al. (2007). An inhibitory sex pheromone tastes bitter for Drosophila males. PLoS ONE, 2(8), e661. View Source
[3] Twidle, A. M., Barker, D., & Suckling, D. M. (2020). (7Z)-Tricosene improves pheromone trap catch of raspberry bud moth, Heterocrossa rubophaga. Journal of Chemical Ecology, 46(9), 830-834. View Source
[4] Carlson, D. A., Doolittle, R. E., Beroza, M., Rogoff, W. M., & Gretz, G. H. (1974). Muscalure and related compounds. I. Response of houseflies in olfactometer and pseudofly tests. Journal of Agricultural and Food Chemistry, 22(2), 194-197. View Source
[5] Wang, L., & Anderson, D. J. (2010). Identification of an aggression-promoting pheromone and its receptor neurons in Drosophila. Nature, 463(7278), 227-231. View Source
Quantitative Evidence Guide: 7-Tricosene Differentiation Data for Scientific Selection
Double Bond Position Dictates Behavioral Function: 7-Tricosene vs. 9-Tricosene in Drosophila
In Drosophila melanogaster, (Z)-7-tricosene functions as a potent inhibitor of male-male courtship, whereas (Z)-9-tricosene exhibits no significant courtship suppression activity. The double bond position at C7 versus C9 is the critical structural determinant of this functional divergence [1].
Double bond position vs. functionClass-level
(Z)-7-T active; (Z)-9-T inactive in male-male courtship assay
Double-bond position is a key determinant of behavioral activity; 7-T uniquely required for Drosophila courtship studies.
Data to verify; reported in D. melanogaster courtship assay.
Demonstrates that the double bond position is the key structural feature determining biological activity, making 7-tricosene uniquely required for Drosophila courtship studies and unsubstitutable with 9-tricosene.
[1] Lacaille, F., et al. (2007). An inhibitory sex pheromone tastes bitter for Drosophila males. PLoS ONE, 2(8), e661. View Source
Chain-Length Specificity in Drosophila: 7-Tricosene vs. 7-Pentacosene
In the Tai-Y strain of Drosophila melanogaster, 7-tricosene is almost absent and is replaced by 7-pentacosene as the male-predominant hydrocarbon. Synthetic 7-pentacosene functions as an antiaphrodisiac for Tai-Y males, indicating that chain length variation alters pheromone function [1].
Chain-length specificityClass-level
7-Tricosene antiaphrodisiac in standard strains; 7-pentacosene active only in Tai-Y strain
Chain length alters pheromone function; 7-pentacosene may not substitute for 7-tricosene in most Drosophila research.
Drosophila melanogaster courtship assays with Tai-Y and standard strains
Why This Matters
Confirms that chain length is a critical determinant of pheromone activity, preventing substitution of 7-tricosene with longer-chain analogs like 7-pentacosene in most Drosophila research contexts.
[1] Scott, D., & Richmond, R. C. (2003). Interstrain comparison of male-predominant antiaphrodisiacs in Drosophila melanogaster. Journal of Insect Physiology, 49(10), 967-973. View Source
Field Synergism: 7-Tricosene Enhances Trap Catch in Raspberry Bud Moth
In field trials with raspberry bud moth (Heterocrossa rubophaga), (7Z)-tricosene alone was unattractive. However, when combined with (7Z)-nonadecen-11-one, it more than doubled male moth trap catch for all doses tested compared to (7Z)-nonadecen-11-one alone [1].
Field synergism in raspberry bud mothHead-to-head
>2-fold trap catch increase
When added to (7Z)-nonadecen-11-one, 7-tricosene more than doubled male moth captures across doses.
Field trapping of Heterocrossa rubophaga; rubber septa dispensers.
field trappingpheromone synergismHeterocrossa rubophaga
Evidence Dimension
Male moth trap catch
Target Compound Data
In combination with (7Z)-nonadecen-11-one, more than 2x trap catch
Comparator Or Baseline
(7Z)-nonadecen-11-one alone (baseline catch)
Quantified Difference
More than 2-fold increase across all tested doses
Conditions
Field trapping of Heterocrossa rubophaga using rubber septa dispensers
Why This Matters
Provides quantitative field evidence of 7-tricosene's unique role as a pheromone synergist, demonstrating that its inclusion in lure formulations significantly improves trap efficacy and monitoring sensitivity.
field trappingpheromone synergismHeterocrossa rubophaga
[1] Twidle, A. M., Barker, D., & Suckling, D. M. (2020). (7Z)-Tricosene improves pheromone trap catch of raspberry bud moth, Heterocrossa rubophaga. Journal of Chemical Ecology, 46(9), 830-834. View Source
Multi-Component Pheromone Blend: 7-Tricosene in Australian Guava Moth
In the Australian guava moth (Coscinoptycha improbana), (Z)-7-tricosene is one of four antennally active compounds identified from female pheromone gland extracts, present at a ratio of 65:23.5:1.5:10 relative to the other components. Addition of (Z)-7-tricosene to the binary blend of (Z)-7-octadecen-11-one and (Z)-7-tricosen-11-one further increased male attraction in field trapping [1].
Blend component in guava mothHead-to-head
Ratio 65:23.5:1.5:10; addition to binary blend increased male attraction
7-Tricosene is a natural blend component; its inclusion in synthetic lures may improve trap performance.
Coscinoptycha improbana field trapping; blend identity requires confirmation.
field trappingpheromone blendCoscinoptycha improbana
Evidence Dimension
Male moth attraction in field traps
Target Compound Data
Addition of (Z)-7-tricosene to binary blend increased trap catch
Comparator Or Baseline
Binary blend of (Z)-7-octadecen-11-one and (Z)-7-tricosen-11-one
Quantified Difference
Further increase in attraction; quantitative ratio 65:23.5:1.5:10
Conditions
Field trapping of Coscinoptycha improbana in New Zealand and Australia
Why This Matters
Demonstrates that 7-tricosene is an essential component of the natural pheromone blend, and its inclusion in synthetic lures is necessary for optimal trap performance in monitoring programs.
field trappingpheromone blendCoscinoptycha improbana
[1] Gibb, A. R., Suckling, D. M., Morris, B. D., Dawson, T. E., Bunn, B., Comeskey, D., & Dymock, J. J. (2006). (Z)-7-Tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology. Journal of Chemical Ecology, 32(1), 221-237. View Source
Optimized Lure Formulation: 7-Tricosene in Carposina coreana Field Trapping
In field experiments with Carposina coreana, a blend of 1000 μg (Z)-7-eicosen-11-one and 500 μg (Z)-7-tricosene was identified as the optimal lure formulation for attracting male moths, validating its quantitative role in a multi-component attractant [1].
Lure optimization for Carposina coreanaHead-to-head
Optimal ratio 2:1 (ketone:tricosene) in field dose-response trials
A 2:1 ratio of (Z)-7-eicosen-11-one to (Z)-7-tricosene was reported as the most attractive blend; supports formulation benchmarking.
Field trapping of Carposina coreana; reported optimal ratio may require species-specific validation.
Optimal 2:1 ratio determined through dose-response field trials
Conditions
Field trapping of Carposina coreana using rubber septa dispensers
Why This Matters
Provides a validated, quantitative formulation benchmark for pest monitoring applications, enabling reproducible field results and cost-effective lure procurement.
field trappinglure optimizationCarposina coreana
[1] Li, H., et al. (2026). Sex pheromone of Carposina coreana (Lepidoptera: Carposinidae), a key pest of traditional Chinese medicinal plant Cornus officinalis: identification, field evaluation, and trap optimization. Pest Management Science. View Source
Optimal Application Scenarios for 7-Tricosene Based on Quantitative Evidence
Drosophila melanogaster Courtship and Aggression Behavioral Research
7-Tricosene is the essential pheromone for investigating male-male courtship inhibition and aggression modulation in Drosophila melanogaster. Its unique double bond at position 7 confers specific activity not shared by 9-tricosene [1], and its chain length is optimized for recognition by Gr32a gustatory receptors in this species [2]. Researchers studying social behaviors, sex recognition, and pheromone processing should procure (Z)-7-tricosene specifically, as substitution with other tricosenes or chain-length analogs will yield null or confounding results.
Pheromone Synergist for Lepidopteran Field Trapping and Monitoring
For pest monitoring programs targeting Carposinidae moths (e.g., raspberry bud moth, Australian guava moth, Carposina coreana), 7-tricosene is a critical pheromone blend component that significantly enhances trap catch when combined with species-specific ketones. Field-validated formulations include a 2:1 ratio of (Z)-7-eicosen-11-one to (Z)-7-tricosene for C. coreana [3], and a multi-component blend including (Z)-7-tricosene for C. improbana [4]. Procurement should specify the (Z)-isomer and ensure purity ≥95% for consistent field performance.
Chemical Ecology and Structure-Activity Relationship Studies
7-Tricosene serves as a model compound for investigating structure-activity relationships in insect pheromone recognition. Its distinct functional profile compared to 9-tricosene and 7-pentacosene makes it valuable for probing the molecular determinants of pheromone specificity [5]. Researchers should procure both (Z)-7-tricosene and comparator isomers from the same supplier batch to ensure controlled comparative studies.
Trap catch consistency across doses and field seasons
Structure-activity relationship studies
Comparator isomer and chain-length analog availability
Behavioral specificity against (Z)-9-tricosene and 7-pentacosene
[1] Lacaille, F., et al. (2007). An inhibitory sex pheromone tastes bitter for Drosophila males. PLoS ONE, 2(8), e661. View Source
[2] Wang, L., Han, X., Mehren, J., Hiroi, M., Billeter, J. C., Miyamoto, T., Amrein, H., Levine, J. D., & Anderson, D. J. (2011). Hierarchical chemosensory regulation of male-male social interactions in Drosophila. Nature Neuroscience, 14(6), 757-762. View Source
[3] Li, H., et al. (2026). Sex pheromone of Carposina coreana (Lepidoptera: Carposinidae), a key pest of traditional Chinese medicinal plant Cornus officinalis: identification, field evaluation, and trap optimization. Pest Management Science. View Source
[4] Gibb, A. R., Suckling, D. M., Morris, B. D., Dawson, T. E., Bunn, B., Comeskey, D., & Dymock, J. J. (2006). (Z)-7-Tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology. Journal of Chemical Ecology, 32(1), 221-237. View Source
[5] Carlson, D. A., Doolittle, R. E., Beroza, M., Rogoff, W. M., & Gretz, G. H. (1974). Muscalure and related compounds. I. Response of houseflies in olfactometer and pseudofly tests. Journal of Agricultural and Food Chemistry, 22(2), 194-197. View Source
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